molecular formula C20H15N3O3 B2680490 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide CAS No. 314054-29-0

3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2680490
CAS No.: 314054-29-0
M. Wt: 345.358
InChI Key: BBNNTMCIJDDFPH-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the oxazolo[4,5-b]pyridine intermediate, which is then coupled with a substituted benzamide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group such as a halide or amine .

Scientific Research Applications

3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(4-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide
  • 3-methoxy-N-(2-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide

Uniqueness

3-methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development .

Biological Activity

3-Methoxy-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzamide structure with methoxy and oxazolo-pyridinyl moieties, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in treating infectious diseases and cancer.

Chemical Structure and Properties

The molecular formula of this compound is C20H18N4O3C_{20}H_{18}N_4O_3, with a molecular weight of approximately 366.38 g/mol. The structure includes:

  • Benzamide moiety : Provides a scaffold for biological activity.
  • Methoxy groups : Enhance solubility and bioavailability.
  • Oxazolo[4,5-b]pyridine ring : Imparts unique biological properties, potentially influencing receptor interactions and enzyme inhibition.

Antimicrobial Activity

Research indicates that derivatives of oxazolo[4,5-b]pyridines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their activity against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 μM
This compoundEscherichia coli32 μM

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Antiproliferative Activity

The antiproliferative effects of this compound have also been investigated in various cancer cell lines. The following table summarizes the findings related to its cytotoxicity:

Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)5.3
HEK 293 (Human Embryonic Kidney)10.0

The data indicate that this compound may selectively inhibit the growth of certain cancer cells, making it a candidate for further development in cancer therapeutics.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Nucleoside Transporters : Similar compounds have shown potential as inhibitors of Equilibrative Nucleoside Transporters (ENT), which are crucial in cellular nucleoside uptake and can be targeted to disrupt nucleic acid synthesis in pathogens like Plasmodium falciparum, the causative agent of malaria .
  • Antioxidant Activity : Some studies suggest that methoxy-substituted derivatives exhibit antioxidative properties that may contribute to their antiproliferative effects by reducing oxidative stress within cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various oxazolo[4,5-b]pyridine derivatives against standard bacterial strains. The results demonstrated that the presence of methoxy groups significantly enhanced antibacterial potency compared to unsubstituted analogs.

Case Study 2: Cancer Cell Line Sensitivity

In another investigation focusing on breast cancer cell lines, the compound displayed selective cytotoxicity towards MCF-7 cells with an IC50 value indicating effective growth inhibition. This suggests potential use as an anticancer agent targeting specific tumor types.

Properties

IUPAC Name

3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3/c1-25-16-8-3-5-13(12-16)19(24)22-15-7-2-6-14(11-15)20-23-18-17(26-20)9-4-10-21-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNNTMCIJDDFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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